molecular formula C10H12BrNO2 B179968 2-(4-Bromophenoxy)-2-methylpropanamide CAS No. 5658-70-8

2-(4-Bromophenoxy)-2-methylpropanamide

Cat. No. B179968
CAS RN: 5658-70-8
M. Wt: 258.11 g/mol
InChI Key: UFPWOSSFAUAVAQ-UHFFFAOYSA-N
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Description

“2-(4-Bromophenoxy)tetrahydropyran” is a chemical compound that can be used to produce 4-bromo-phenol at a temperature of 20°C. It is used as a pharmaceutical intermediate . Another related compound, “2-(4-Bromophenoxy)ethanol”, was used in the synthesis of lithium 2-(4-lithiophenoxy)ethoxide .


Synthesis Analysis

The synthesis of related compounds often involves various methods. For instance, the synthesis of “4-(4-Bromophenyl)-thiazol-2-amine derivatives” involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)tetrahydropyran” has a molecular formula of C11H13BrO2 and a molecular weight of 257.124 Da .


Chemical Reactions Analysis

“2-(4-Bromophenoxy)tetrahydropyran” can be used to produce 4-bromo-phenol at a temperature of 20°C .


Physical And Chemical Properties Analysis

A related compound, “2-(4-Bromophenoxy)ethanol”, has a melting point of 53-55 °C and a boiling point of 184 °C at 20 mmHg. It also has a flash point of 113 °C .

Safety And Hazards

The safety data sheet for “2-(4-Bromophenoxy)tetrahydropyran” recommends storing it in a cool place and keeping the container tightly closed in a dry and well-ventilated place. It is incompatible with strong oxidizing agents .

properties

IUPAC Name

2-(4-bromophenoxy)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPWOSSFAUAVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322788
Record name 2-(4-bromophenoxy)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-2-methylpropanamide

CAS RN

5658-70-8
Record name NSC402040
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Record name 2-(4-bromophenoxy)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenoxy)-2-methylpropanamide
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